

### Cross-study comparison of Zervimesine (CT-1812) clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zervimesine |           |
| Cat. No.:            | B8087022    | Get Quote |

# Zervimsine (CT-1812) Clinical Trial Data: A Cross-Study Comparison

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for Zervimsine (CT-1812), an investigational sigma-2 ( $\sigma$ 2) receptor antagonist, with other therapeutic alternatives for Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB). The information is presented to facilitate an objective evaluation of Zervimsine's performance based on available experimental data.

## Alzheimer's Disease (AD) Mechanism of Action & Signaling Pathway

Zervimsine is a brain-penetrant small molecule that selectively binds to the sigma-2 ( $\sigma$ 2) receptor, which is implicated in the regulation of cellular processes disrupted in Alzheimer's disease.[1][2][3] The proposed mechanism of action involves the displacement of toxic amyloid-beta (A $\beta$ ) oligomers from neuronal synapses, thereby protecting against synaptic dysfunction and loss.[1][4] This action is believed to restore cellular homeostasis and mitigate the downstream pathological effects of A $\beta$  oligomers.

Below is a diagram illustrating the proposed signaling pathway of Zervimsine.





Click to download full resolution via product page

Caption: Proposed mechanism of Zervimsine in displacing  $A\beta$  oligomers.

### Quantitative Data Summary: Zervimsine vs. Comparator Drugs in AD

The following tables summarize the key efficacy and safety outcomes from Phase 2 and 3 clinical trials of Zervimsine and selected comparator drugs for the treatment of early to mild-to-moderate Alzheimer's disease.

Table 1: Comparison of Efficacy on Cognitive and Functional Endpoints in AD



| Drug<br>(Trial)                             | Primary<br>Endpoint                                         | Change<br>from<br>Baseline<br>(Drug vs.<br>Placebo)         | p-value | Secondar<br>y<br>Endpoint(<br>s) | Change<br>from<br>Baseline<br>(Drug vs.<br>Placebo)         | p-value                             |
|---------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|---------|----------------------------------|-------------------------------------------------------------|-------------------------------------|
| Zervimsine<br>(SHINE)                       | Safety &<br>Tolerability                                    | Met                                                         | N/A     | ADAS-<br>Cog11                   | -1.04 point<br>difference<br>(slowing of<br>decline)        | Not<br>Statistically<br>Significant |
| Lecanema<br>b<br>(CLARITY<br>AD)            | CDR-SB                                                      | -0.45 point<br>difference<br>(27%<br>slowing of<br>decline) | 0.00005 | ADAS-<br>Cog14                   | -1.44 point<br>difference<br>(26%<br>slowing of<br>decline) | 0.00065                             |
| ADCS-<br>MCI-ADL                            | 2.016 point<br>difference<br>(37%<br>slowing of<br>decline) | <0.00001                                                    |         |                                  |                                                             |                                     |
| Donanema<br>b<br>(TRAILBLA<br>ZER-ALZ<br>2) | iADRS                                                       | 3.20 point<br>difference<br>(32%<br>slowing of<br>decline)  | 0.04    | CDR-SB                           | -0.36 point difference                                      | N/A                                 |
| ADAS-<br>Cog13                              | -1.86 point difference                                      | N/A                                                         |         |                                  |                                                             |                                     |
| Aducanum<br>ab<br>(EMERGE)                  | CDR-SB                                                      | -0.39 point<br>difference<br>(22%<br>slowing of<br>decline) | 0.012   | ADAS-<br>Cog13                   | -1.4 point<br>difference<br>(27%<br>improveme<br>nt)        | 0.01                                |
| ADCS-<br>ADL-MCI                            | 1.7 point<br>difference<br>(40%                             | 0.001                                                       |         |                                  |                                                             |                                     |



|                                            | improveme<br>nt)              |                                                            |        |                |                                              |        |
|--------------------------------------------|-------------------------------|------------------------------------------------------------|--------|----------------|----------------------------------------------|--------|
| Aducanum<br>ab<br>(ENGAGE)                 | CDR-SB                        | 0.03 point<br>difference<br>(2%<br>increase in<br>decline) | 0.833  | ADAS-<br>Cog13 | -0.5 point<br>difference                     | 0.47   |
| ADCS-<br>ADL-MCI                           | 0.4 point difference          | 0.42                                                       |        |                |                                              |        |
| Blarcamesi<br>ne (Phase<br>2b/3)           | ADAS-<br>Cog13 &<br>ADCS-ADL  | ADAS-<br>Cog13:<br>-1.783<br>point<br>difference           | 0.0226 | CDR-SB         | -0.456<br>point<br>difference                | 0.0175 |
| ADCS-<br>ADL: 1.019<br>point<br>difference | 0.234                         |                                                            |        |                |                                              |        |
| Simufilam<br>(Phase 2<br>Open-<br>Label)   | N/A                           | N/A                                                        | N/A    | ADAS-<br>Cog11 | -4.7 point improveme nt (in 47% of patients) | N/A    |
| NPI                                        | -1.3 point<br>improveme<br>nt | N/A                                                        |        |                |                                              |        |

N/A: Not Applicable or Not Reported. Data for Simufilam is from an open-label study and lacks a placebo comparator group.

Table 2: Key Biomarker Changes in AD Clinical Trials



| Drug                | Biomarker                            | Change vs. Placebo                |
|---------------------|--------------------------------------|-----------------------------------|
| Zervimsine          | Plasma p-tau217, NfL, GFAP           | Reduction observed                |
| Lecanemab           | Brain Amyloid (PET)                  | -59.1 Centiloids difference       |
| CSF p-tau181        | Reduction observed                   |                                   |
| Donanemab           | Brain Amyloid (PET)                  | Significant reduction             |
| Aducanumab          | Brain Amyloid (PET)                  | Dose-dependent reduction          |
| CSF Tau & p-tau     | Statistically significant reductions |                                   |
| Blarcamesine        | Plasma Aβ42/40 ratio                 | Significant reduction             |
| Brain Atrophy (MRI) | Reduced whole brain atrophy by 37.6% |                                   |
| Simufilam           | CSF Biomarkers                       | Improvements reported in Phase 2a |

#### **Experimental Protocols: Key AD Trials**

- Design: Phase 2, randomized, double-blind, placebo-controlled.
- Participants: 153 adults with mild-to-moderate Alzheimer's disease.
- Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
- Primary Outcome: Safety and tolerability.
- Key Secondary/Exploratory Outcomes: Change in ADAS-Cog11, MMSE, ADCS-ADL, and ADCS-CGIC.
- Design: Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 1,795 participants with early Alzheimer's disease.



- Intervention: Lecanemab (10 mg/kg) or placebo, administered intravenously every two weeks for 18 months.
- Primary Outcome: Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB).
- Key Secondary Outcomes: Change in amyloid PET, ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL.
- Design: Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: 1,736 participants with early symptomatic Alzheimer's disease.
- Intervention: Donanemab or placebo, administered intravenously every 4 weeks for up to 72 weeks.
- Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS).
- Key Secondary Outcomes: Change in CDR-SB, ADAS-Cog13, ADCS-iADL, and MMSE.

## Dementia with Lewy Bodies (DLB) Zervimsine in DLB: The SHIMMER Trial

The Phase 2 SHIMMER study evaluated the efficacy and safety of Zervimsine in individuals with mild-to-moderate Dementia with Lewy Bodies.[5][6][7][8][9]

#### **Quantitative Data Summary: Zervimsine in DLB**

Table 3: Efficacy of Zervimsine in the SHIMMER Trial for DLB



| Endpoint                              | Improvement vs. Placebo |
|---------------------------------------|-------------------------|
| Behavioral Outcomes (NPI-12)          | 86%                     |
| Activities of Daily Living (ADCS-ADL) | 52% preservation        |
| Cognitive Fluctuations (CAF)          | 91% reduction           |
| Motor Symptoms (MDS-UPDRS)            | 62% improvement         |

### Experimental Protocol: Zervimsine (SHIMMER Study - NCT05225415)

- Design: Phase 2, exploratory, double-blind, placebo-controlled.
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.
- Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
- Primary Outcome: Safety and tolerability.
- Key Secondary Outcomes: Neuropsychiatric Inventory (NPI), Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), Clinician Assessment of Fluctuation (CAF), and Movement Disorder Society–Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[8]

#### **Comparator Data in DLB**

At present, there is a lack of direct, head-to-head comparative clinical trial data for other investigational drugs specifically in a DLB population that aligns with the endpoints of the SHIMMER trial. Future research and clinical trials are needed to establish a comparative efficacy landscape for emerging DLB therapeutics.

#### **Experimental Workflow & Logical Relationships**

The following diagram illustrates a generalized workflow for a clinical trial in neurodegenerative diseases, from patient recruitment to data analysis.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for neurodegenerative diseases.



# Alternative Mechanisms of Action: Signaling Pathways of Comparator Drugs

To provide a broader context, the signaling pathways of two comparator drugs with distinct mechanisms of action are illustrated below.

## Blarcamesine (ANAVEX®2-73): Sigma-1 Receptor Agonist

Blarcamesine is an activator of the sigma-1 ( $\sigma$ 1) receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[10][11][12][13] Its activation is thought to restore cellular homeostasis, enhance neuroplasticity, and provide neuroprotection.





Click to download full resolution via product page

Caption: Blarcamesine's proposed mechanism via Sigma-1 receptor activation.

#### Simufilam: Altered Filamin A (FLNA) Modulator

Simufilam is proposed to restore the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA).[4][14] This is believed to disrupt the toxic signaling of A $\beta$  oligomers through the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7nAChR), thereby reducing tau hyperphosphorylation and neuroinflammation.[4][14]





Click to download full resolution via product page

Caption: Simufilam's proposed mechanism by restoring altered Filamin A.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sigma-2 receptor Wikipedia [en.wikipedia.org]
- 2. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptoprotective Sigma-2 antagonists for Alzheimer's | VJDementia [vjdementia.com]
- 4. oaepublish.com [oaepublish.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]



- 7. Cognition Therapeutics Reports Positive Topline Results of Zervimesine in SHIMMER Study for Dementia with Lewy Bodies | Nasdaq [nasdaq.com]
- 8. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Roles of sigma-1 receptors in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Zervimesine (CT-1812) clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087022#cross-study-comparison-of-zervimesine-ct-1812-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com